1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine
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Overview
Description
1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Diazenyl Linkage Formation: The diazenyl linkage is formed through diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and fixed-bed catalysts to optimize yield and purity. The process typically includes multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazenyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonamides, and azo compounds .
Scientific Research Applications
1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic properties.
Materials Science: This compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Nicotine: Contains a pyrrolidine ring and exhibits biological activity.
Proline: An amino acid with a pyrrolidine ring structure.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine is unique due to its combination of a pyrrolidine ring, sulfonyl group, and diazenyl linkage, which confer distinct chemical and biological properties .
Properties
CAS No. |
50355-10-7 |
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Molecular Formula |
C15H22N4O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C15H22N4O2S/c1-13-6-7-14(16-17-18-8-2-3-9-18)12-15(13)22(20,21)19-10-4-5-11-19/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
IKKDNKUSZAYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCCC2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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